Biotin-PEG(4)-SS-Azide

Description

The exact mass of the compound this compound is 665.26991038 g/mol and the complexity rating of the compound is 843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

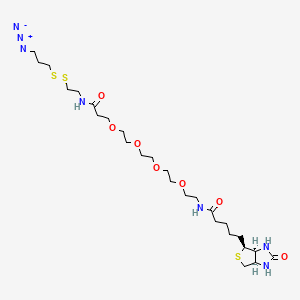

2D Structure

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-(3-azidopropyldisulfanyl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47N7O7S3/c27-33-30-7-3-18-42-43-19-9-29-24(35)6-10-37-12-14-39-16-17-40-15-13-38-11-8-28-23(34)5-2-1-4-22-25-21(20-41-22)31-26(36)32-25/h21-22,25H,1-20H2,(H,28,34)(H,29,35)(H2,31,32,36)/t21-,22-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOXNPZRTQAPGU-HWBMXIPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47N7O7S3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Biotin-PEG(4)-SS-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure and functional components of Biotin-PEG(4)-SS-Azide, a versatile heterobifunctional crosslinker. This reagent is integral to various applications in biotechnology and drug development, including bioconjugation, affinity labeling, and the construction of antibody-drug conjugates (ADCs).

Molecular Structure Overview

This compound is a complex molecule engineered with distinct functional domains: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable disulfide bond, and a terminal azide (B81097) group. Each component imparts specific properties to the molecule, making it a powerful tool for covalently linking biomolecules.

-

Biotin Moiety: This is Vitamin H (or B7), renowned for its exceptionally high and specific binding affinity to avidin (B1170675) and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for highly sensitive detection and purification systems.

-

PEG(4) Spacer: The tetraethylene glycol (PEG4) linker is a flexible, hydrophilic chain. Its inclusion in the structure serves several critical purposes: it enhances the aqueous solubility of the entire molecule and any conjugate it forms, it reduces the potential for aggregation of the labeled biomolecule, and it provides spatial separation between the biotin and the target molecule, which minimizes steric hindrance during binding to streptavidin or avidin.[1][2][3]

-

Disulfide (SS) Bond: This covalent bond between two sulfur atoms is a key feature, rendering the linker cleavable. The disulfide bridge is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[4][5] This cleavability is highly advantageous for applications requiring the release of a captured biomolecule from an avidin/streptavidin support.[4]

-

Azide (N3) Group: The terminal azide group is a reactive handle for "click chemistry".[6][7] Specifically, it can undergo a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne (like DBCO or BCN) to form a stable triazole linkage.[6][7][8] This bioorthogonal reaction allows for the precise and stable conjugation of the biotin linker to a target molecule in complex biological environments without cross-reactivity.

Physicochemical Properties

The quantitative data for this compound and a related, non-cleavable variant are summarized below for comparison.

| Property | This compound | Biotin-PEG(4)-Azide |

| Molecular Formula | C29H52N8O8S3 | C20H36N6O6S |

| Molecular Weight | 736.97 g/mol [7] | 488.6 g/mol [1][2][9] |

| Key Feature | Cleavable Disulfide Bond | Non-cleavable |

| CAS Number | 1260247-52-6[6] | 1309649-57-7[1][2] or 875770-34-6[3][10] |

Experimental Protocol: General Procedure for Biotinylation using Click Chemistry

This section outlines a generalized protocol for labeling an alkyne-modified protein with this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4) solution

-

Reducing agent solution (e.g., sodium ascorbate)

-

Ligand (e.g., THPTA) to stabilize the Cu(I) ion

-

Desalting column for purification

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

-

Prepare stock solutions of CuSO4 and sodium ascorbate (B8700270) in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the this compound stock solution to the protein solution. The molar excess of the biotin reagent will depend on the protein and the desired degree of labeling.

-

Premix the CuSO4 and ligand solution, then add the sodium ascorbate to reduce Cu(II) to the catalytic Cu(I).

-

Add the copper catalyst mixture to the protein/biotin-reagent solution to initiate the click reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary.

-

-

Purification:

-

Remove the excess unreacted this compound and reaction catalysts using a desalting column or through dialysis.

-

-

Verification of Labeling (Optional):

-

The successful biotinylation can be confirmed using techniques such as a HABA assay, SDS-PAGE with streptavidin-HRP blotting, or mass spectrometry.

-

Visualizations

The following diagrams illustrate the modular structure of this compound and a typical experimental workflow for its use.

Caption: Modular components of the this compound crosslinker.

Caption: Workflow for labeling a protein with this compound.

References

- 1. chempep.com [chempep.com]

- 2. Biotin-PEG4-azide, 1309649-57-7 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biotin-PEG4-N3 | CAS:1309649-57-7 | Biopharma PEG [biochempeg.com]

- 10. Biotin-PEG4-N3 | 875770-34-6 [chemicalbook.com]

An In-Depth Technical Guide to Biotin-PEG(4)-SS-Azide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG(4)-SS-Azide is a versatile heterobifunctional chemical probe that integrates three key functionalities: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin (B1170675), a tetraethylene glycol (PEG4) spacer, and a terminal azide (B81097) group. The inclusion of a disulfide bond within the linker renders conjugates cleavable under reducing conditions. This unique combination of features makes it an invaluable tool in chemical biology, proteomics, and drug development for applications such as bioconjugation, affinity purification, and targeted delivery. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols, and logical workflows for its application.

Core Chemical Properties

This compound is a click chemistry reagent that enables the biotinylation of alkyne- or DBCO-modified molecules.[1] Its structure is designed for optimal performance in biological systems.

| Property | Value | Source |

| Molecular Formula | C29H52N8O8S3 | [2] |

| Molecular Weight | 736.97 g/mol | [2] |

| CAS Number | 1260247-52-6 | [2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO, DMF | [3] |

| Storage Conditions | -20°C, desiccated | [3] |

Key Structural Features:

-

Biotin Moiety: Provides an exceptionally strong and specific non-covalent interaction with streptavidin and avidin (Kd ≈ 10⁻¹⁵ M), forming the basis for highly efficient affinity-based applications.[4][5]

-

PEG4 Spacer: The hydrophilic tetraethylene glycol linker enhances the aqueous solubility of the reagent and its conjugates, which is particularly beneficial when working with biomolecules in physiological buffers.[4] The flexible and extended nature of the PEG spacer also minimizes steric hindrance, ensuring that the biotin group remains accessible for binding to streptavidin or avidin.[4]

-

Cleavable Disulfide Bond: The disulfide (SS) linkage can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature allows for the mild and efficient release of biotinylated molecules from streptavidin-coated supports, which is crucial for downstream applications like mass spectrometry analysis.[6]

-

Azide Group: The terminal azide (-N₃) group is a versatile functional handle for "click chemistry." It reacts specifically with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) through strain-promoted azide-alkyne cycloaddition (SPAAC) in the absence of a copper catalyst.[4][7]

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the biotinylation of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified protein in an amine-free buffer (e.g., PBS) to a final concentration of 1-10 mg/mL.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein with a 2 to 10-fold molar excess of the this compound stock solution.

-

Prepare a premix of the copper catalyst by adding the CuSO₄ solution to the THPTA solution in a 1:5 molar ratio.

-

Add the copper catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ is typically 50-250 µM.[8]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Disulfide Bond Cleavage for Elution from Streptavidin Beads

This protocol outlines the procedure for releasing a biotinylated protein, captured on streptavidin-coated agarose (B213101) beads, through the cleavage of the disulfide bond.

Materials:

-

Streptavidin-coated agarose beads with the captured biotinylated protein

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer:

-

Option A: 10-50 mM Dithiothreitol (DTT) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Option B: 10-20 mM Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Microcentrifuge

Procedure:

-

Washing:

-

Wash the streptavidin beads with the captured protein at least three times with the wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the washed beads in the elution buffer containing the reducing agent (DTT or TCEP).

-

Incubate the mixture at room temperature for 30-60 minutes with gentle agitation. For more resistant disulfide bonds, the incubation can be extended or performed at a slightly elevated temperature (e.g., 37°C).

-

-

Collection of Eluate:

-

Centrifuge the tube to pellet the streptavidin beads.

-

Carefully collect the supernatant containing the released protein.

-

For complete recovery, the elution step can be repeated.

-

-

Downstream Processing:

-

The eluted protein can be further processed for applications such as SDS-PAGE, Western blotting, or mass spectrometry. If necessary, the reducing agent can be removed by a desalting column or dialysis.

-

Quantitative Data

| Parameter | Value/Range | Notes | Source |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁵ M | The PEG spacer may slightly decrease the binding affinity compared to free biotin, but it remains exceptionally strong. | [5] |

| Disulfide Bond Cleavage Conditions | 10-50 mM DTT or 10-20 mM TCEP | Cleavage is generally efficient at room temperature within 30-60 minutes. | [6] |

| CuAAC Reaction Time | 1-4 hours | Reaction times can vary depending on the concentration of reactants and the nature of the biomolecule. | [8] |

| Molar Excess of this compound | 2 to 20-fold | The optimal molar excess depends on the concentration of the alkyne-modified biomolecule. | [9] |

Visualizations

Experimental Workflow for Affinity Purification and Elution

The following diagram illustrates a typical workflow for the enrichment of a target protein using this compound, followed by its release for downstream analysis.

Caption: Affinity purification workflow using this compound.

Logical Relationship of this compound Components

This diagram illustrates the functional components of the this compound molecule and their respective roles.

Caption: Functional components of this compound.

References

- 1. Sensitive quantitative analysis of disulfide bonds in polypeptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing Protein Disulfide Bond Cleavage by UV Excitation and Electron Capture Dissociation for Top-Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. chempep.com [chempep.com]

- 5. Azides of Biotin/Desthiobiotin - Jena Bioscience [jenabioscience.com]

- 6. Biotin-S-S-PEG-silane, MW 2,000 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Disulfide Cleavable Linkers in Biotin Probes

For researchers, scientists, and drug development professionals, the biotin-streptavidin interaction is a cornerstone of affinity-based purification and detection assays. With a dissociation constant (Kd) of approximately 10⁻¹⁵ M, it is one of the strongest non-covalent interactions known in nature.[1] This high affinity, however, presents a significant challenge: the elution of biotinylated molecules from streptavidin-coated supports requires harsh, denaturing conditions that can compromise the structure and function of the target molecule and co-elute contaminants.[2][3][4][5]

Disulfide cleavable linkers integrated into biotin (B1667282) probes offer an elegant solution to this problem. These linkers allow for the specific capture of biotinylated targets and their subsequent release under mild, reducing conditions that preserve the integrity of the purified molecules. This guide provides a detailed overview of the core chemistry, experimental workflows, and key considerations for using these powerful tools.

The Core Principle: A Reducible Bridge

Biotin probes with disulfide cleavable linkers are composed of three key functional parts: the biotin moiety for high-affinity binding to streptavidin, a reactive group for conjugation to the target molecule, and a spacer arm containing a disulfide bond (-S-S-).[2] The disulfide bond serves as a stable bridge during the labeling and capture phases. When desired, this bond can be selectively and efficiently broken by introducing a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), which reduces the disulfide to two free thiols (-SH), releasing the target molecule from the biotin-streptavidin complex.[6]

Figure 1. Chemical principle of a disulfide cleavable biotin probe.

Common Disulfide-Cleavable Biotinylation Reagents

Several amine-reactive biotinylation reagents featuring disulfide linkers are commercially available. The most common employ an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues) at neutral to basic pH (7-9) to form stable amide bonds.[7][8]

| Reagent Name | Spacer Arm Length | Key Feature | Solubility |

| NHS-SS-Biotin | 24.3 Å | Cell-permeable | Water-insoluble (requires DMSO or DMF)[9] |

| Sulfo-NHS-SS-Biotin | 24.3 Å[6] | Cell-impermeable[10] | Water-soluble (~10 mM)[7][8] |

| NHS-SS-PEG4-Biotin | 39.1 Å | Polyethylene glycol spacer reduces aggregation and improves solubility | Water-insoluble (requires DMSO or DMF)[11] |

Table 1. Comparison of common amine-reactive, disulfide-cleavable biotinylation reagents.

The choice between NHS-SS-Biotin and its sulfonated counterpart, Sulfo-NHS-SS-Biotin, is critical. The addition of a sulfo group to the NHS ring increases the reagent's hydrophilicity, making it water-soluble and membrane-impermeable.[7][8][10] This property makes Sulfo-NHS-SS-Biotin the ideal choice for selectively labeling cell surface proteins, as it cannot cross the plasma membrane.[10][12] In contrast, NHS-SS-Biotin is membrane-permeable and can be used to label intracellular proteins.[9]

Experimental Workflow: From Labeling to Elution

The use of disulfide cleavable biotin probes typically follows a three-stage process: biotinylation of the target, affinity purification on a streptavidin support, and reductive elution. This workflow enables the isolation of specific proteins or protein complexes from complex mixtures like cell lysates for downstream analysis.

Figure 2. General experimental workflow for affinity purification.

Detailed Experimental Protocols

The following are example protocols that should be optimized for specific applications.

Protocol 1: Biotinylation of an Antibody in Solution

This protocol is a general guideline for labeling an antibody (e.g., IgG) with Sulfo-NHS-SS-Biotin.

-

Buffer Preparation: Dissolve or buffer exchange the antibody into an amine-free buffer at pH 7.2-8.0, such as Phosphate-Buffered Saline (PBS). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[9]

-

Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[7][8][13] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for storage.[7][9]

-

Reaction: Add a 12- to 20-fold molar excess of the biotin solution to the antibody solution.[7][11] The optimal ratio depends on the protein concentration and must be determined empirically.

-

Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[7][8][13]

-

Removal of Excess Biotin: Remove non-reacted Sulfo-NHS-SS-Biotin using a desalting column or dialysis.[7][8][13]

Protocol 2: Affinity Purification and Reductive Elution

This protocol describes the capture of a biotinylated protein and its subsequent release.

-

Bead Preparation: Resuspend streptavidin agarose (B213101) resin and wash 40 µL of the slurry (for a 20 µL packed bead volume) three to four times with 1x PBS or another suitable binding buffer.[14]

-

Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1 hour at 4°C on a rotator to allow binding.[14]

-

Washing: Pellet the beads by centrifugation (e.g., 2,500 x g for 2 minutes).[14] Discard the supernatant and wash the beads at least four times with an appropriate wash buffer (e.g., PBS with 0.1% detergent) to remove non-specifically bound proteins.[14]

-

Elution: After the final wash, remove the supernatant. To cleave the disulfide bond, add 50 µL of a buffer containing 50 mM DTT to the beads.[14]

-

Incubation for Cleavage: Incubate the sample at room temperature for 2 hours with shaking or at 50°C for 30 minutes.[11][14] Other reducing agents like 10 mM 2-mercaptoethanol (B42355) can also be used.[3][4]

-

Collection: Pellet the beads by centrifugation. The supernatant now contains the purified target protein, free of the biotin tag. Carefully transfer the supernatant to a new tube.[14]

Application: Identifying Protein-Protein Interactions

A powerful application of this technology is in "pull-down" assays to identify binding partners of a protein of interest (the "bait"). The bait protein is biotinylated with a cleavable linker, incubated with cell lysate to allow interaction with "prey" proteins, and the entire complex is purified on streptavidin beads. After washing, the complex is eluted via disulfide cleavage and analyzed by mass spectrometry to identify the co-purified prey proteins.

Figure 3. Workflow for identifying protein interaction partners.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. covachem.com [covachem.com]

- 7. store.sangon.com [store.sangon.com]

- 8. store.sangon.com [store.sangon.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. selleckchem.com [selleckchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. apexbt.com [apexbt.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG4 Spacer in Biotinylation Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin/avidin (B1170675) enables a multitude of applications, including protein detection, purification, and immobilization. The choice of the biotinylation reagent, particularly the nature of the spacer arm that links the biotin moiety to the reactive group, is critical for the success of these applications. This technical guide provides a comprehensive overview of the role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the four-unit PEG (PEG4), in biotinylation reagents.

The inclusion of a PEG4 spacer arm in biotinylation reagents offers significant advantages over traditional hydrocarbon spacers, primarily by enhancing hydrophilicity, reducing steric hindrance, and improving the stability of the resulting conjugates. These properties are crucial for maintaining the biological activity of the labeled molecule and for the reliability and reproducibility of subsequent assays.

Core Functions and Advantages of the PEG4 Spacer

The discrete PEG4 spacer, a chain of four ethylene (B1197577) glycol units, imparts several beneficial properties to biotinylation reagents, addressing common challenges in bioconjugation.

Enhanced Hydrophilicity and Solubility

Many biomolecules, especially proteins and peptides, are prone to aggregation when modified with hydrophobic reagents. The inherent hydrophilicity of the PEG4 spacer increases the overall water solubility of the biotinylated molecule. This is particularly advantageous when labeling antibodies, as it has been demonstrated that antibodies labeled with PEG-containing biotin tags exhibit less aggregation during long-term storage compared to those labeled with reagents having only hydrocarbon spacers[1][2][3][4]. This enhanced solubility is critical for maintaining the functionality of the labeled protein and for the formulation of stable bioconjugates.

Reduction of Steric Hindrance

The binding of biotin to the deep pocket of avidin or streptavidin can be sterically hindered if the biotin is attached too closely to a large biomolecule. The flexible and extended nature of the PEG4 spacer arm, with a length of approximately 29 Å, provides optimal spacing between the biotin and the labeled molecule[1][3]. This separation minimizes steric hindrance, ensuring efficient binding of the biotinylated conjugate to avidin or streptavidin[5][6]. This is a crucial factor for the sensitivity and accuracy of assays that rely on this interaction.

Improved Stability and Reduced Immunogenicity

The PEG component can create a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, potentially reducing the risk of an immune response. Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, thereby enhancing its stability in biological fluids.

Non-Cleavable and Stable Linkage

Biotin-PEG4 reagents typically form a stable, non-cleavable amide bond with primary amines on the target molecule[3]. This ensures that the biotin label remains attached throughout the experimental workflow, providing a robust and reliable tag for detection and purification.

Quantitative Data and Reagent Properties

While direct head-to-head quantitative comparisons of the solubility and steric hindrance effects of PEG4 versus alkyl spacers in biotinylation are not extensively documented in readily available literature, the practical advantages are evident in the recommended protocols and the properties of commercially available reagents.

| Property | Biotin-PEG4-NHS Ester |

| Molecular Weight | 588.67 g/mol [1][3] |

| Spacer Arm Length | 29 Å[1][3] |

| Solubility | Soluble in water (up to 10 mg/mL) and organic solvents like DMSO and DMF[1] |

| Reactivity | Reacts with primary amines (-NH2) at pH 7-9 to form a stable amide bond[1] |

| Key Advantages | Increased hydrophilicity, reduced aggregation of labeled proteins, minimized steric hindrance[1][2][3][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotinylation reagents. The following sections provide protocols for key experiments utilizing PEG4-biotinylation reagents.

Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes the labeling of a protein, such as an antibody, with an amine-reactive N-hydroxysuccinimide (NHS) ester of Biotin-PEG4.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

NHS-PEG4-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column or dialysis cassette

-

Quenching buffer (e.g., 1 M Tris-HCl or Glycine (B1666218), pH 8.0)

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), they must be removed by dialysis or buffer exchange into a suitable buffer like PBS.

-

Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL[1]. The NHS-ester is moisture-sensitive and will hydrolyze, so do not prepare stock solutions for storage[1][7].

-

Biotinylation Reaction: Add a 12- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution[1][7]. The optimal molar ratio may need to be determined empirically depending on the protein concentration and the desired degree of labeling[1]. For dilute protein solutions (e.g., 2 mg/mL), a greater molar excess is recommended[1].

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring[1][7].

-

Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-PEG4-Biotin. Incubate for 15-30 minutes.

-

Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer[1].

Workflow for Protein Biotinylation and Purification

Caption: Workflow for protein biotinylation, quenching, purification, and analysis.

Cell Surface Protein Biotinylation

This protocol is for labeling proteins on the surface of living cells using a membrane-impermeable biotinylation reagent like Sulfo-NHS-PEG4-Biotin.

Materials:

-

Adherent or suspension cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-PEG4-Biotin

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and proteins[1][8].

-

Cell Suspension: Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0)[1]. For adherent cells, perform the reaction directly on the plate.

-

Prepare Biotin Reagent: Immediately before use, dissolve Sulfo-NHS-PEG4-Biotin in water to a final concentration of 10 mM[9].

-

Biotinylation Reaction: Add the Sulfo-NHS-PEG4-Biotin solution to the cell suspension to a final concentration of 0.5-1 mM.

-

Incubation: Incubate the reaction mixture for 30 minutes at 4°C with gentle rocking to label surface proteins[8]. Performing the incubation at 4°C minimizes the internalization of the biotin reagent.

-

Quenching: Wash the cells three times with ice-cold quenching solution to stop the reaction and remove excess biotin reagent[8].

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins for downstream analysis.

Workflow for Cell Surface Protein Biotinylation

Caption: Workflow for labeling and isolating cell surface proteins.

Quantification of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.

Materials:

-

Biotinylated protein sample (purified)

-

HABA/Avidin solution

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS. Commercially available kits provide pre-mixed reagents[10][11].

-

Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500 HABA/Avidin)[10][11].

-

Add Biotinylated Sample: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution and mix well[10][11].

-

Measure Final Absorbance: Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample)[10][11].

-

Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The moles of biotin per mole of protein can then be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex[12].

Logical Flow of the HABA Assay

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Surface protein biotinylation [protocols.io]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to Bioorthogonal Click Chemistry with Azide Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Among the most powerful and widely adopted bioorthogonal reactions is "click chemistry," a term that encompasses reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The azide (B81097) functional group, being small, abiotic, and stable in biological media, has emerged as a premier chemical reporter for these applications. When incorporated into biomolecules, azide probes provide a versatile handle for subsequent ligation with a complementary probe, enabling a vast array of applications in chemical biology, drug discovery, and diagnostics.

This guide provides a comprehensive overview of the core principles of azide-based bioorthogonal click chemistry, with a focus on the two most prevalent reaction classes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] We will delve into the quantitative aspects of these reactions, provide detailed experimental protocols for their implementation in cellular contexts, and present workflows for their application in advanced proteomics.

Core Principles of Azide-Alkyne Click Chemistry

The foundation of azide-based click chemistry lies in the [3+2] cycloaddition reaction between an azide and an alkyne, which forms a stable triazole linkage.[2] While this reaction is thermodynamically favorable, it requires a significant activation energy, necessitating either catalysis or the use of strained reaction partners for it to proceed at a biologically relevant rate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the prototypical "click" reaction. It utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[2][4] This reaction is highly efficient and its kinetics are generally insensitive to the steric and electronic properties of the azide and alkyne partners.[1] However, the requirement for a copper catalyst presents a significant challenge for applications in living systems due to the inherent cytotoxicity of copper ions, which can induce the formation of reactive oxygen species (ROS) and disrupt cellular processes.[2][5][6] To mitigate this, various chelating ligands have been developed to stabilize the copper(I) ion, reducing its toxicity while in some cases enhancing the reaction rate.[5][6]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative.[1][7][8] This reaction employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which possesses significant ring strain.[8] This stored energy lowers the activation barrier for the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[7] This makes SPAAC highly biocompatible and the preferred method for many live-cell and in vivo imaging applications.[1][7][8] The primary trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts, and the bulky nature of the cyclooctyne can sometimes introduce steric hindrance or affect the solubility of the probe.[7]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific experimental context, balancing the need for rapid kinetics against the constraints of biocompatibility. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Comparative Kinetics of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide. | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide. |

| Second-Order Rate Constants | Typically 1-100 M⁻¹s⁻¹.[3] Can be as high as 1300 M⁻¹s⁻¹ with chelating azides.[5] | Highly dependent on the cyclooctyne structure. Generally slower than CuAAC, with rates for commonly used cyclooctynes in the range of 1.2 x 10⁻³ M⁻¹s⁻¹ to 1 M⁻¹s⁻¹.[7] |

| Reaction Rate Comparison | Generally orders of magnitude faster than SPAAC.[3][7] | Approximately 100-fold slower than CuAAC.[7] |

| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst.[1][5][6] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[1][7][8] |

Table 2: Cytotoxicity of Copper Catalysts in CuAAC

| Copper Source/Ligand | Cell Lines Tested | Key Findings |

| Copper(II) sulfate (B86663) with sodium ascorbate | Human cell lines | Can be highly toxic, inducing changes in cellular metabolism and rapid cell uptake.[2] Above micromolar concentrations, it can cause severe cellular damage or death.[5] |

| Cu(I)-l-histidine | Human hepatoma cells | Effective catalyst for CuAAC labeling of live cells with no observed toxicity after 72 hours at micromolar concentrations.[2] Exhibits the least toxicity compared to TBTA, BPS, and THPTA in four different cell lines.[5] |

| Copper with BTTAA ligand | OVCAR5 cells | Allows for CuAAC on live cells with 75% viability after a 10-minute reaction.[6] |

Experimental Protocols

The following protocols provide detailed methodologies for the metabolic labeling of cellular glycans with an azide-modified sugar and subsequent fluorescent detection using either CuAAC or SPAAC.

Protocol 1: Metabolic Labeling of Cell-Surface Glycans with Azido-Sugars

This protocol describes the incorporation of N-azidoacetylmannosamine (ManNAz) into cell-surface sialoglycans.

Materials:

-

HEK293T cells (or other cell line of interest)

-

DMEM with 10% FBS and 1% penicillin/streptomycin

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture HEK293T cells in a 6-well plate until they reach 70-80% confluency.

-

Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to a final concentration of 10 mM. Store at -20°C.

-

Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells under their normal growth conditions (37°C, 5% CO2) for 1 to 3 days. The optimal incubation time should be determined empirically for each cell line.[9]

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[9] The cells are now ready for the click chemistry reaction.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol is recommended for live-cell imaging.

Materials:

-

Azide-labeled cells from Protocol 1

-

DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 488)

-

PBS

Procedure:

-

Prepare Staining Solution: Prepare a 10-50 µM solution of the DBCO-fluorophore in PBS.

-

Labeling Reaction: Add the DBCO-fluorophore staining solution to the washed, azide-labeled cells.

-

Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

-

Washing: Wash the cells three times with PBS to remove the unreacted fluorophore.

-

Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Fluorescent Labeling of Azide-Modified Cells via CuAAC

This protocol is suitable for fixed-cell imaging.

Materials:

-

Azide-labeled cells from Protocol 1

-

4% paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS (optional, for intracellular labeling)

-

Alkyne-functionalized fluorophore (e.g., Alexa Fluor 488 Alkyne)

-

Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate, sodium ascorbate, and a copper-chelating ligand like THPTA)

-

PBS

Procedure:

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9]

-

Washing: Wash the cells twice with PBS.

-

(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[9]

-

Washing: Wash the cells twice with PBS.

-

Prepare Click Reaction Cocktail: Prepare the CuAAC reaction cocktail according to the manufacturer's instructions. A typical cocktail includes the alkyne-fluorophore, copper(II) sulfate, and a reducing agent (sodium ascorbate) in a buffer containing a copper-chelating ligand.

-

Labeling Reaction: Add the click reaction cocktail to the fixed cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Imaging: Mount the coverslip and image the cells using a fluorescence microscope.

Mandatory Visualizations

Diagram 1: Bioorthogonal Labeling Strategy

Caption: A two-step workflow for the bioorthogonal labeling and analysis of cellular components.

Diagram 2: Comparison of CuAAC and SPAAC Mechanisms

Caption: Mechanistic overview of CuAAC and SPAAC, highlighting the role of the copper catalyst.

Diagram 3: Workflow for Activity-Based Protein Profiling (ABPP)

Caption: A streamlined workflow for target identification using click chemistry-based ABPP.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. benchchem.com [benchchem.com]

A Novice Researcher's Guide to Biotin-PEG(4)-SS-Azide: A Versatile Tool for Bioconjugation and Beyond

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Biotin-PEG(4)-SS-Azide, a versatile heterobifunctional linker at the forefront of bioconjugation, chemical biology, and drug development. This guide provides a detailed overview of its structure, properties, and applications, with a focus on providing novice researchers with the foundational knowledge and practical protocols needed to successfully incorporate this powerful tool into their workflows.

Core Concepts: Deconstructing this compound

This compound is a sophisticated molecule engineered with three key functional components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group, all connected via a cleavable disulfide bond. This unique combination of features makes it an invaluable reagent for a wide array of applications, including the labeling, purification, and detection of biomolecules.

-

Biotin: A vitamin with an exceptionally high and specific affinity for avidin (B1170675) and streptavidin proteins. This strong, non-covalent interaction is a cornerstone of many biochemical assays, enabling highly efficient capture and detection of biotinylated molecules.

-

Polyethylene Glycol (PEG) Spacer: The PEG(4) linker is a hydrophilic chain that enhances the solubility of the entire molecule in aqueous environments. It also provides a flexible spacer arm that minimizes steric hindrance between the biotin group and the conjugated biomolecule, ensuring efficient binding to streptavidin.

-

Cleavable Disulfide (-SS-) Bond: This feature allows for the controlled release of the biotinylated molecule from its target after capture. The disulfide bond can be readily cleaved under mild reducing conditions, a critical advantage for applications requiring the recovery of the target molecule in its native state.

-

Azide (-N₃) Group: The terminal azide is a key functional group for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group readily reacts with alkyne-containing molecules, enabling the stable and specific conjugation of the biotin linker to a wide range of targets.

Data Presentation: Properties and Specifications

The following table summarizes the key quantitative and qualitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆N₆O₆S₂ | N/A |

| Molecular Weight | 524.66 g/mol | N/A |

| Purity | ≥ 95% (HPLC) | N/A |

| Physical State | White to off-white solid | N/A |

| Solubility | DMSO, DMF, Water (partially) | N/A |

| Storage Conditions | -20°C, desiccated, protected from light | N/A |

Key Applications and Experimental Workflows

This compound is a versatile tool with applications spanning from fundamental research to drug discovery. Its primary utility lies in its ability to biotinylate a wide range of molecules through "click chemistry," which can then be used for affinity purification, detection, and cellular imaging.

Biotinylation via Click Chemistry

The azide group of this compound allows for its conjugation to alkyne-modified biomolecules through two main types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a copper(I) catalyst to form a stable triazole linkage between an azide and a terminal alkyne.

SPAAC is a copper-free click chemistry reaction that is ideal for applications in living systems where the cytotoxicity of copper is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.

Affinity Purification of Biotinylated Molecules

Once a biomolecule is labeled with this compound, it can be efficiently captured using streptavidin-coated beads. The cleavable disulfide bond allows for the subsequent release of the captured molecule under mild reducing conditions.

Experimental Protocols

The following are detailed protocols for the key applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for Protein Biotinylation via CuAAC

This protocol describes the biotinylation of an alkyne-modified protein using this compound and a copper(I) catalyst.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

DMSO or DMF

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) with a 5-10 fold molar excess of this compound.

-

In a separate tube, prepare the catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA premix to the protein solution to a final copper concentration of 1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Protocol for Affinity Purification and Cleavage

This protocol outlines the capture of a biotinylated protein using streptavidin beads and its subsequent elution by cleavage of the disulfide bond.

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose or magnetic beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 50 mM DTT in PBS)

Procedure:

-

Bead Preparation:

-

Wash the required amount of streptavidin beads three times with Binding/Wash Buffer.

-

-

Binding:

-

Add the biotinylated protein sample to the washed streptavidin beads.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Remove the supernatant and wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in Elution Buffer.

-

Incubate for 1-2 hours at 37°C with gentle shaking to cleave the disulfide bond.

-

Pellet the beads and collect the supernatant containing the purified protein.

-

Quantitative Data

The efficiency of both the conjugation and cleavage steps is critical for the successful application of this compound. The following tables provide an overview of expected efficiencies based on available literature.

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

| Reaction Type | Relative Protein Identification Yield | Key Advantages | Key Disadvantages |

| CuAAC | Higher | Fast reaction kinetics, high yield | Requires potentially cytotoxic copper catalyst |

| SPAAC | Lower | Copper-free, suitable for live cells | Slower reaction kinetics, requires specialized strained alkynes |

Note: Relative yields can vary significantly depending on the specific biomolecule and reaction conditions.

Table 2: Disulfide Bond Cleavage Efficiency

| Reducing Agent | Concentration | Incubation Time | Temperature | Cleavage Efficiency |

| Dithiothreitol (DTT) | 50 mM | 1 hour | 37°C | >60% |

| Dithiothreitol (DTT) | 50 mM | 2 hours | Room Temp | ~90%[1] |

| Tris(2-carboxyethyl)phosphine (TCEP) | 20 mM | 30 minutes | Room Temp | High |

Note: Cleavage efficiency is dependent on the accessibility of the disulfide bond and the specific protein context.

Conclusion

This compound is a powerful and versatile tool that offers researchers a robust method for the biotinylation, purification, and detection of a wide range of biomolecules. Its unique combination of a high-affinity biotin tag, a solubility-enhancing PEG spacer, a cleavable disulfide bond, and a bioorthogonal azide handle makes it an indispensable reagent in the modern molecular biology and drug discovery toolbox. By understanding the core principles and following the detailed protocols outlined in this guide, even novice researchers can confidently and effectively utilize this compound to advance their scientific endeavors.

References

A Technical Guide to Cleavable Biotinylation Reagents for Advanced Protein and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug development, the ability to isolate, identify, and characterize protein interactions is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, coupled with the high-affinity interaction between biotin and streptavidin, has long been a cornerstone of these efforts. However, the very strength of this interaction poses a significant challenge: the harsh, denaturing conditions required to dissociate the biotin-streptavidin complex often compromise the integrity and function of the isolated molecules. Cleavable biotinylation reagents have emerged as an elegant solution, offering a robust means to capture and subsequently release target molecules under mild conditions, thereby preserving their biological activity for downstream analysis.

This technical guide provides an in-depth exploration of the core features of cleavable biotinylation reagents, including their chemical diversity, mechanisms of action, and practical applications. We present a comparative analysis of different cleavable linker technologies, detailed experimental protocols for their use, and visual workflows to guide researchers in harnessing the full potential of these versatile tools.

Core Concepts: The Power of Reversible Biotinylation

Cleavable biotinylation reagents consist of three key components: the biotin moiety, a reactive group that targets a specific functional group on the biomolecule (e.g., primary amines, sulfhydryls), and a cleavable linker that connects the two. This linker is the defining feature, engineered to be stable during the biotinylation and affinity capture steps but susceptible to cleavage under specific, controlled conditions. This allows for the gentle elution of the captured biomolecule, leaving the biotin tag behind on the affinity matrix.

The primary advantages of using cleavable biotinylation reagents include:

-

Preservation of Protein Function: Elution under non-denaturing conditions ensures that the biological activity of the purified proteins and protein complexes is maintained.

-

Reduced Background: Specific elution minimizes the co-purification of non-specifically bound proteins that can be released under harsh elution conditions.

-

Improved Mass Spectrometry Analysis: The removal of the bulky biotin tag simplifies mass spectrometry data and can improve sequence coverage of the identified proteins.

Types of Cleavable Linkers: A Comparative Overview

Cleavable biotinylation reagents are broadly categorized based on the chemical nature of their cleavable linker. The three most common types are disulfide-based, acid-labile, and photocleavable linkers.

Disulfide-Based Cleavable Linkers

These are the most widely used cleavable biotinylation reagents. The linker contains a disulfide bond (-S-S-) that can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The cleavage is rapid and efficient, typically occurring at room temperature.

Acid-Cleavable Linkers

These reagents feature a linker that is stable at neutral or physiological pH but hydrolyzes under acidic conditions. A common example is the dialkoxydiphenylsilane (DADPS) linker, which can be cleaved with mild acid, such as 10% formic acid. This type of linker is particularly useful in proteomics workflows where acid elution is compatible with subsequent mass spectrometry analysis.

Photocleavable Linkers

Photocleavable linkers incorporate a photolabile group, often a nitrobenzyl moiety, that breaks upon exposure to UV light of a specific wavelength (typically around 365 nm). This method offers precise temporal and spatial control over the release of the captured molecule and is a non-invasive cleavage method that does not require the addition of chemical reagents.

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative properties of several common cleavable biotinylation reagents.

| Disulfide-Cleavable Reagents | Reactive Group | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |

| NHS-SS-Biotin | NHS Ester (Amine-reactive) | 504.65 | 24.3 | 50 mM DTT, RT, 2h |

| Sulfo-NHS-SS-Biotin | Sulfo-NHS Ester (Amine-reactive) | 606.69 | 24.3 | 50 mM DTT, RT, 2h |

| DSP (Lomant's Reagent) | NHS Ester (Amine-reactive) | 404.42 | 12.0 | Reducing agents (DTT, BME) |

| DTBP | Imidoester (Amine-reactive) | 309.28 | 11.9 | Reducing agents (DTT, BME) |

| Biotin-HPDP | Pyridyl Disulfide (Sulfhydryl-reactive) | 539.76 | 29.2 | 50 mM DTT |

| Acid-Cleavable Reagents | Reactive Group | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |

| DADPS-Biotin-Alkyne | Alkyne | ~851 | Varies | 10% Formic Acid, RT, 30 min |

| Acid-Cleavable Biotin-Alkyne | Alkyne | Varies | Varies | Mild Acid (e.g., TFA) |

| Photocleavable Reagents | Reactive Group | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavage Condition |

| PC Biotin-NHS Ester | NHS Ester (Amine-reactive) | Varies | Varies | UV light (~365 nm), <5 min |

| PC Biotin Azide | Azide | Varies | Varies | UV light (~365 nm) |

Note: Molecular weights and spacer arm lengths for acid- and photocleavable reagents can vary significantly depending on the specific structure and manufacturer.

Visualizing the Workflow and Mechanisms

To better illustrate the principles and applications of cleavable biotinylation, the following diagrams have been generated using Graphviz.

Biotin-PEG(4)-SS-Azide: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Biotin-PEG(4)-SS-Azide is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. Its unique structure, incorporating a biotin (B1667282) moiety for affinity binding, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a reducible disulfide (SS) bond for controlled cleavage, and an azide (B81097) group for click chemistry, makes it a versatile tool in the development of complex biomolecular constructs. This technical guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and experimental considerations for its effective use in research and development.

Core Properties of this compound

The physicochemical properties of this compound are dictated by its three key components: the biotin, the PEG spacer, and the azide functional group linked by a disulfide bond.

-

Biotin: A small vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and specific non-covalent interactions for purification and detection.

-

PEG(4) Spacer: The tetraethylene glycol linker is hydrophilic, which significantly increases the aqueous solubility of the entire molecule.[1][2] This property is particularly advantageous when working with hydrophobic biomolecules or in aqueous biological environments.[1] The flexibility of the PEG chain also minimizes steric hindrance, ensuring that the biotin and azide functionalities are accessible for their respective binding and ligation reactions.[1]

-

Disulfide (SS) Bond: This bond provides a cleavable linkage that is stable under physiological conditions but can be readily reduced by thiol-containing reagents such as dithiothreitol (B142953) (DTT) or in the reducing environment of the cell cytoplasm.[3] This feature is instrumental in designing drug delivery systems where the payload is released at a specific target site.

-

Azide (-N3) Group: The azide moiety is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[4] It can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage.[5][6]

Solubility Profile

The solubility of this compound is a critical parameter for its handling and application in various experimental settings. While specific quantitative solubility data for this exact molecule is not extensively published, its solubility characteristics can be inferred from its structural components and data available for similar compounds.

The presence of the hydrophilic PEG(4) spacer significantly contributes to its solubility in aqueous buffers.[7][8] However, the overall solubility is also influenced by the more hydrophobic biotin and azide-containing portions of the molecule. For many practical applications, stock solutions are prepared in polar aprotic organic solvents.

Table 1: Qualitative Solubility of Biotin-PEG-Azide Compounds

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [6][9] |

| Dimethylformamide (DMF) | Soluble | [6][9] |

| Water | PEG component enhances solubility | [1][2][10] |

| Chloroform | Soluble (for similar PEG compounds) | [10] |

Stability Considerations

The stability of this compound must be considered under different conditions to ensure its integrity and reactivity throughout storage, conjugation, and in biological environments. The key labile component of this linker is the disulfide bond.

Storage and Handling

For long-term storage, it is recommended to keep this compound in a solid, desiccated form at -20°C.[9] This minimizes degradation due to moisture and temperature fluctuations. Once in solution, especially in aqueous buffers, the stability can be affected by pH, temperature, and the presence of reducing agents. Stock solutions in anhydrous organic solvents like DMSO or DMF are generally more stable when stored at low temperatures.

pH Stability

The disulfide bond is relatively stable at neutral pH. However, at alkaline pH, the risk of disulfide exchange with free thiols increases. The azide group is generally stable across a wide pH range encountered in typical bioconjugation reactions.

Stability in the Presence of Reducing Agents

The disulfide bond is intentionally designed to be cleaved by reducing agents. This is a crucial feature for applications requiring the release of a conjugated molecule. The intracellular environment is significantly more reducing than the extracellular space or blood plasma, primarily due to a higher concentration of glutathione (B108866) (GSH).[3] This differential stability is the basis for the targeted release of drugs within cells.

Table 2: Stability of Key Functional Groups in this compound

| Functional Group | Conditions to Avoid | Notes | Reference |

| Disulfide Bond | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol), high concentrations of free thiols (e.g., cysteine). | Cleavage is often the intended function in drug delivery. The stability is influenced by steric hindrance around the bond. | [3] |

| Azide Group | Strong reducing agents (e.g., phosphines like in the Staudinger ligation), certain transition metals. | Generally stable under typical bioconjugation conditions, including those for CuAAC and SPAAC. | [11] |

| PEG Chain | Extreme pH and high temperatures over prolonged periods. | Generally very stable. | [8] |

| Biotin | Harsh chemical treatments that could disrupt the valeric acid side chain or the fused ring structure. | The biotin-streptavidin interaction is extremely robust. | [1] |

Experimental Protocols

General Protocol for Assessing Solubility

-

Solvent Selection: Choose a range of relevant solvents (e.g., water, PBS, DMSO, DMF).

-

Sample Preparation: Accurately weigh a small amount of this compound.

-

Dissolution: Add a known volume of the selected solvent to the solid compound.

-

Observation: Vortex or sonicate the mixture to facilitate dissolution. Visually inspect for any undissolved particles.

-

Quantification (Optional): For a more precise measurement, prepare a saturated solution, centrifuge to pellet any undissolved solid, and determine the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present or after a derivatization reaction).

General Protocol for Assessing Disulfide Bond Stability

-

Solution Preparation: Prepare a solution of this compound in a relevant buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the solution under different conditions (e.g., presence and absence of a reducing agent like DTT or GSH at a physiological concentration).

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Analyze the samples using reverse-phase HPLC or LC-MS to monitor the disappearance of the intact linker and the appearance of the cleaved products.

Visualizations

Caption: Functional components of the this compound linker.

Caption: Experimental workflow for assessing disulfide bond stability.

Caption: General scheme of a click chemistry reaction involving the azide group.

Conclusion

This compound is a powerful and versatile chemical tool for researchers and drug development professionals. A thorough understanding of its solubility and stability is paramount for its successful implementation. The PEG component confers favorable aqueous solubility, while the disulfide bond provides a cleavable linker sensitive to reducing environments. The azide group remains a robust handle for efficient bioconjugation via click chemistry. By carefully considering the experimental conditions, particularly with respect to solvents and the presence of reducing agents, researchers can effectively harness the unique properties of this linker for a wide array of applications.

References

- 1. chempep.com [chempep.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Biotin-PEG4-Azide [baseclick.eu]

- 10. nanocs.net [nanocs.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Biotin-PEG(4)-SS-Azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the biotinylation of alkyne-modified proteins using Biotin-PEG(4)-SS-Azide. This reagent enables the covalent attachment of a biotin (B1667282) moiety through a flexible polyethylene (B3416737) glycol (PEG) spacer arm, which also contains a cleavable disulfide bond. This system is ideal for applications requiring the specific capture and subsequent mild release of biotinylated proteins from streptavidin or avidin (B1170675) matrices, a common workflow in proteomics and drug target identification.

The labeling strategy is based on the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4][5] This bioorthogonal reaction ensures that the biotin label is attached only to proteins that have been metabolically, enzymatically, or chemically engineered to contain an alkyne group, minimizing non-specific labeling. The incorporated disulfide (SS) linker allows for the subsequent cleavage of the biotin tag from the protein using reducing agents like dithiothreitol (B142953) (DTT).[6]

Quantitative Data Summary

The efficiency of protein biotinylation and subsequent cleavage can be influenced by several factors, including the concentration of the protein and labeling reagent, reaction time, and temperature. The following table summarizes typical experimental parameters and expected outcomes.

| Parameter | Recommended Range | Typical Outcome | Method of Quantification |

| Molar Excess of this compound to Protein | 10- to 50-fold | 1–6 biotin molecules per protein molecule | HABA Assay or Mass Spectrometry[7] |

| Protein Concentration | 1–10 mg/mL | Higher efficiency at higher protein concentrations[6][8] | Bradford or BCA Protein Assay |

| Labeling Reaction Time | 1–2 hours at room temperature | >90% labeling efficiency | Western Blot with Streptavidin-HRP |

| Cleavage Reaction Time | 30 minutes at 50°C (with 50 mM DTT) | >95% cleavage efficiency | SDS-PAGE mobility shift analysis or Mass Spectrometry |

| Protein Recovery (Post-Purification) | >85% | Bradford or BCA Protein Assay |

Experimental Protocols

Materials and Reagents

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)[9]

-

Streptavidin-agarose resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., Wash Buffer containing 50 mM DTT)

Protocol 1: Biotinylation of Alkyne-Modified Protein

This protocol describes the copper-catalyzed click chemistry reaction to label an alkyne-containing protein with this compound.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

-

-

Labeling Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in order:

-

Alkyne-modified protein (to a final concentration of 1-5 mg/mL)

-

This compound stock solution (to a final concentration of 100-500 µM, representing a 10- to 50-fold molar excess)

-

THPTA stock solution (to a final concentration of 1 mM)

-

CuSO4 stock solution (to a final concentration of 0.5 mM)

-

-

Vortex the mixture gently to mix.

-

-

Initiation of Reaction:

-

Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.

-

Vortex the reaction mixture gently.

-

-

Incubation:

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Removal of Excess Reagents:

-

Remove the excess, unreacted this compound and copper catalyst using a desalting column according to the manufacturer's instructions.[9] Alternatively, dialysis can be performed.

-

Protocol 2: Affinity Purification of Biotinylated Protein

This protocol outlines the capture of the biotinylated protein using streptavidin-agarose resin.

-

Resin Preparation:

-

Wash the streptavidin-agarose resin twice with Wash Buffer to remove any storage solution.

-

-

Binding:

-

Add the desalted, biotinylated protein solution to the washed streptavidin-agarose resin.

-

Incubate for 1 hour at room temperature with gentle end-over-end mixing.

-

-

Washing:

-

Centrifuge the resin slurry at a low speed (e.g., 1000 x g) for 1 minute and discard the supernatant.

-

Wash the resin three times with Wash Buffer to remove non-specifically bound proteins.

-

Protocol 3: Cleavage and Elution of the Labeled Protein

This protocol describes the release of the captured protein from the streptavidin resin by cleaving the disulfide bond in the linker.

-

Elution:

-

Add Elution Buffer (Wash Buffer containing 50 mM DTT) to the streptavidin-agarose resin with the bound protein.

-

Incubate for 30 minutes at 50°C with gentle agitation.

-

-

Collection of Eluted Protein:

-

Centrifuge the resin at a low speed and carefully collect the supernatant containing the eluted, now biotin-free, protein.

-

-

Analysis:

-

The successful labeling and cleavage can be confirmed by SDS-PAGE and Western blot analysis using an antibody specific to the protein of interest.

-

Visualizations

Caption: Experimental workflow for protein labeling, purification, and cleavage.

Caption: Key chemical transformations in the labeling and cleavage process.

References

- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cleavable biotin probes for labeling of biomolecules via azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. biotium.com [biotium.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. apexbt.com [apexbt.com]

- 9. researchgate.net [researchgate.net]

Revolutionizing Proteomics: A Guide to Using Biotin-PEG(4)-SS-Azide in Cell Lysate

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the application of Biotin-PEG(4)-SS-Azide, a versatile chemical probe, for the selective labeling, enrichment, and identification of target proteins from complex cell lysates. This technology is pivotal for advancements in proteomics, particularly in the fields of drug discovery, biomarker identification, and the study of post-translational modifications.

Principle

The use of this compound leverages the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3][4][5] This highly specific and efficient reaction forms a stable triazole linkage between an azide (B81097) (present on the this compound probe) and a terminal alkyne, which is metabolically or chemically incorporated into target proteins.

The probe itself is strategically designed with three key functional components:

-

Biotin (B1667282): A high-affinity ligand for streptavidin, enabling robust and efficient enrichment of labeled proteins using streptavidin-conjugated beads.[6]

-